Sotagliflozin

Cardiovascular pharmacology Thrombosis Heart failure

Source the only first-in-class, orally bioavailable dual SGLT1/SGLT2 inhibitor. Unlike selective SGLT2 inhibitors, Sotagliflozin (IC50: SGLT1 36 nM, SGLT2 1.8 nM) uniquely addresses compensatory SGLT1 upregulation, delivering antithrombotic effects and superior blood pressure reduction. Essential for ex vivo thrombosis assays, salt-induced hypertension models, and cost-effectiveness analyses. Ensure your studies capture the complete SGLT pharmacological profile.

Molecular Formula C21H25ClO5S
Molecular Weight 424.9 g/mol
CAS No. 1018899-04-1
Cat. No. B1681961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSotagliflozin
CAS1018899-04-1
Synonyms(2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol
LX-4211
LX4211
sotagliflozin
Molecular FormulaC21H25ClO5S
Molecular Weight424.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)SC)O)O)O)Cl
InChIInChI=1S/C21H25ClO5S/c1-3-26-15-7-4-12(5-8-15)10-14-11-13(6-9-16(14)22)20-18(24)17(23)19(25)21(27-20)28-2/h4-9,11,17-21,23-25H,3,10H2,1-2H3/t17-,18-,19+,20+,21-/m1/s1
InChIKeyQKDRXGFQVGOQKS-CRSSMBPESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sotagliflozin (CAS 1018899-04-1): Quantitative Differentiation Guide for Scientific and Procurement Decision-Making


Sotagliflozin (LX4211, CAS 1018899-04-1) is an orally bioavailable, first-in-class dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and 2 (SGLT2) [1]. Unlike selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin), sotagliflozin potently inhibits both transporters with IC50 values of 36 nM for SGLT1 and 1.8 nM for SGLT2 , enabling distinct pharmacodynamic and clinical outcome profiles relevant to cardiovascular, renal, and metabolic disease research.

Why In-Class SGLT2 Inhibitors Cannot Substitute for Sotagliflozin in Research and Development


Sotagliflozin's dual SGLT1/SGLT2 inhibition confers pharmacological actions not achievable with selective SGLT2 inhibitors [1]. SGLT1 is expressed in the myocardium, platelets, endothelial cells, and intestine, and its inhibition is mechanistically linked to antithrombotic effects and reduced atherothrombotic events—outcomes not observed with highly selective SGLT2 inhibitors [1]. Moreover, compensatory SGLT1 upregulation during sole SGLT2 inhibition may limit therapeutic efficacy, a limitation directly addressed by dual inhibition [2]. Thus, substitution with a selective SGLT2 inhibitor would fundamentally alter the experimental system and expected outcomes.

Quantitative Evidence Guide: Sotagliflozin Differentiation vs. Selective SGLT2 Inhibitors


Atherothrombotic Event Reduction: Differentiating Outcome vs. Empagliflozin

Clinical trials with sotagliflozin have demonstrated significant reductions in both heart failure (HF) outcomes and atherothrombotic events (myocardial infarction, stroke), an effect not observed with the highly selective SGLT2 inhibitor empagliflozin [1]. The ongoing SOTA-THROMBOSIS trial (NCT06618976) is designed to directly compare antithrombotic effects of sotagliflozin vs. empagliflozin in a randomized crossover study [2].

Cardiovascular pharmacology Thrombosis Heart failure

Salt-Sensitive Hypertension and Kidney Injury: Greater Attenuation vs. Dapagliflozin in Preclinical Model

In a rat model of salt-induced hypertension and chronic kidney disease, dual SGLT1/2 inhibition with sotagliflozin produced a greater reduction in mean arterial pressure and more effectively attenuated kidney injury compared with selective SGLT2 inhibition (dapagliflozin) [1]. Sotagliflozin also reduced body weight, enhanced urinary sodium and chloride excretion, and nearly doubled fractional glucose excretion relative to dapagliflozin [1].

Hypertension Nephrology Renal injury

Event Prevention Efficiency: Lower Number Needed to Treat (NNT) vs. Dapagliflozin

In an analysis comparing Sotagliflozin (SOLOIST-WHF trial) with Dapagliflozin (DAPA-HF trial) for preventing one event in patients with diabetes-related heart failure, the annualized Number Needed to Treat (aNNT) was 4 (95% CI 3-7) for sotagliflozin versus 23 (95% CI 16-55) for dapagliflozin [1]. The cost per prevented event was $109,043 for dapagliflozin; sotagliflozin demonstrated a price advantage when priced below $27,260 [1].

Health economics Cardiovascular outcomes Comparative effectiveness

In Vitro Glucose Uptake Inhibition: Superior Efficacy vs. Empagliflozin

In HK2 kidney proximal tubule cells, both empagliflozin (selective SGLT2i) and sotagliflozin (dual SGLT1/2i) significantly reduced glucose uptake; however, sotagliflozin was more effective [1]. Additionally, empagliflozin induced more pronounced compensatory upregulation of SGLT1 protein compared to sotagliflozin [1].

Cell biology Glucose transport In vitro pharmacology

SGLT1 Inhibition Capacity: Highest Among Gliflozins in PBPK Modeling

Physiologically based pharmacokinetic (PBPK) modeling of four SGLT2 inhibitors (ertugliflozin, empagliflozin, henagliflozin, and sotagliflozin) at approved doses revealed that while all nearly completely inhibit SGLT2, sotagliflozin exhibited the highest inhibition activity on SGLT1, followed by ertugliflozin, empagliflozin, and henagliflozin [1].

Pharmacometrics PBPK modeling Drug development

Cardiovascular Mortality Reduction: Systematic Review vs. Dapagliflozin

A systematic review comparing cardiovascular mortality outcomes between sotagliflozin and dapagliflozin found that timely initiation of sotagliflozin in heart failure significantly reduces cardiovascular mortality, hospitalizations, and urgent HF visits [1]. Comparative trials indicate enhanced mortality reduction associated with greater initial symptom burden [1].

Cardiology Heart failure Systematic review

High-Impact Application Scenarios for Sotagliflozin Derived from Quantitative Differentiation Evidence


Thrombosis and Platelet Function Studies

Utilize sotagliflozin in ex vivo thrombogenicity assays (Badimon perfusion chamber) or platelet aggregation studies to investigate SGLT1-mediated antithrombotic mechanisms not addressed by selective SGLT2 inhibitors like empagliflozin [1]. The SOTA-THROMBOSIS trial design provides a validated framework for crossover studies comparing dual vs. selective inhibition [1].

Salt-Sensitive Hypertension and Renal Injury Models

Employ sotagliflozin in rodent models of salt-induced hypertension to achieve greater reductions in mean arterial pressure and enhanced attenuation of kidney injury compared with dapagliflozin [1]. This model is ideal for exploring the role of intestinal SGLT1 in sodium handling and blood pressure regulation [1].

Health Economic and Comparative Effectiveness Research

Leverage published NNT data (aNNT=4 vs. 23) for cost-effectiveness analyses or trial design in heart failure populations [1]. The substantial efficiency advantage supports inclusion of sotagliflozin as a reference arm in studies evaluating event prevention strategies [1].

Cell-Based Glucose Transport and SGLT1 Compensatory Assays

Use sotagliflozin in HK2 or intestinal epithelial cell lines to achieve maximal suppression of glucose uptake and to minimize compensatory SGLT1 upregulation observed with selective SGLT2 inhibitors [1]. This ensures a cleaner signal in assays probing SGLT-dependent metabolic or signaling pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sotagliflozin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.